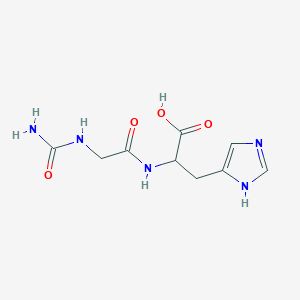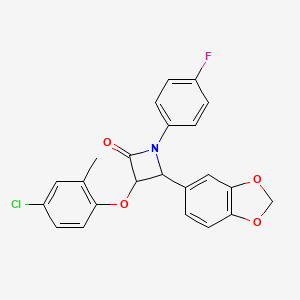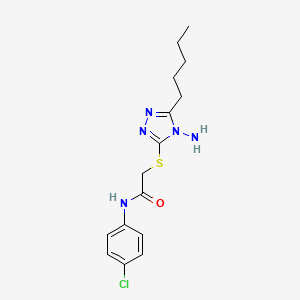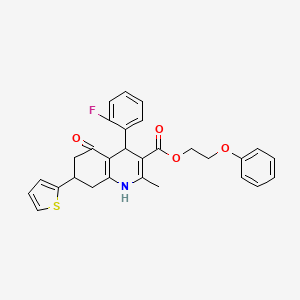![molecular formula C17H20O8 B11091054 8-({7,9-Dioxo-6,10-dioxaspiro[4.5]decan-8-YL}methyl)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11091054.png)
8-({7,9-Dioxo-6,10-dioxaspiro[4.5]decan-8-YL}methyl)-6,10-dioxaspiro[4.5]decane-7,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(7,9-DIOXO-6,10-DIOXASPIRO[4.5]DEC-8-YL)METHYL]-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic framework imparts unique chemical properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(7,9-DIOXO-6,10-DIOXASPIRO[4.5]DEC-8-YL)METHYL]-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE typically involves the use of 6,10-dioxaspiro[4.5]decane-7,9-dione as a starting material. This compound is dissolved in absolute ethanol and stirred at room temperature. Subsequently, 1,1-dimethoxy-N,N-dimethylmethanamine is added dropwise to the mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-[(7,9-DIOXO-6,10-DIOXASPIRO[4.5]DEC-8-YL)METHYL]-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
8-[(7,9-DIOXO-6,10-DIOXASPIRO[4.5]DEC-8-YL)METHYL]-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Industry: Its chemical properties make it suitable for use in various industrial applications, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-[(7,9-DIOXO-6,10-DIOXASPIRO[4.5]DEC-8-YL)METHYL]-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares a similar spirocyclic framework but differs in its functional groups and overall structure.
Iodonium, (7,9-dioxo-6,10-dioxaspiro[4.5]dec-8-yl): Another related compound with a spirocyclic structure, used in different chemical contexts.
Uniqueness
8-[(7,9-DIOXO-6,10-DIOXASPIRO[4.5]DEC-8-YL)METHYL]-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C17H20O8 |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
8-[(7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-yl)methyl]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C17H20O8/c18-12-10(13(19)23-16(22-12)5-1-2-6-16)9-11-14(20)24-17(25-15(11)21)7-3-4-8-17/h10-11H,1-9H2 |
Clé InChI |
YGONRVJOVUHFNX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)OC(=O)C(C(=O)O2)CC3C(=O)OC4(CCCC4)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11090973.png)

![2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B11090977.png)
![2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11090981.png)


![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B11091004.png)

![3-bromo-N-(3-methylpent-1-yn-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11091045.png)
![N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11091049.png)


![7,9-dichloro-4-(2-fluorophenyl)-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11091068.png)
![2-amino-4-{4-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11091077.png)
